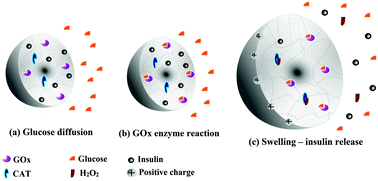Intelligent semi-IPN chitosan–PEG–PAAm hydrogel for closed-loop insulin delivery and kinetic modeling
RSC Advances Pub Date: 2016-02-24 DOI: 10.1039/C5RA28188A
Abstract
A successful approach to designing an intelligent insulin delivery system could facilitate diabetic patients’ lives especially for type 1 diabetes. The aim of the present investigation was to develop an intelligent closed-loop insulin delivery system for implantation. Glucose-responsive semi-IPN hydrogels were synthesized from free radical polymerization of chitosan (CS), acrylamide (AAm) and polyethylene glycol (PEG). Glucose oxidase (GOx) and catalase (CAT) along with insulin were immobilized and loaded into the hydrogels in order to make an intelligent drug carrier, which is able to play the role of an artificial pancreas. The designed glucose responsive hydrogel acts as a self-regulating insulin delivery system and the insulin release rate is associated with the blood glucose level. The loaded hydrogels were characterized using Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), high performance liquid chromatography (HPLC), and thermal analysis (TGA/DTG). Cell culture tests with fibroblast cells were conducted to perform biocompatibility testing for the drug carrier systems. The effect of the incorporated PEG on the swelling ratio (SR), drug loading capacities (DLC), and entrapment efficiency (EE) of the intelligent semi-IPN hydrogels was investigated using HPLC and UV-vis spectroscopy. Optimization of the hydrogel was also investigated using a full factorial design and by changing the amount of PEG. Kinetic studies were performed using different kinetic models to investigate the insulin release rate.


Recommended Literature
- [1] Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy†
- [2] Mechanistic insight into oxygen vacancy migration in SrFeO3−δ from DFT+U simulations†
- [3] Physiological chemistry
- [4] Robust hydrophobic gold, glass and polypropylene surfaces obtained through a nanometric covalently bound organic layer†
- [5] Aerobic oxidation of benzyl alcohol in supercritical CO2 catalyzed by perruthenate immobilized on polymer supported ionic liquid
- [6] A novel surfactant silica gel modified carbon paste electrode in micellar media for selective determination of diminazene aceturate in the presence of its stabilizer
- [7] Squaramide-catalyzed asymmetric regioselective allylic alkylation of 4-aminopyrazolones with Morita–Baylis–Hillman carbonates†
- [8] Reactions of dicyanodi-[1,2-bis(diphenylphosphino)ethane]cobalt(II) with oxygen and alkyl halides
- [9] Determination of pesticide residues in coconut tree trunks by modified QuEChERS method and ultra-high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry
- [10] Pyrroloindoline cyclization in tryptophan-containing cyclodipeptides mediated by an unprecedented indole C3 methyltransferase from Streptomyces sp. HPH0547†










